molecular formula C22H26F2N6O2 B10926812 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B10926812
M. Wt: 444.5 g/mol
InChI Key: VLNGPXGSJCXDAE-UHFFFAOYSA-N
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Description

“3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
  • Introduction of the cyclopentyl and difluoromethyl groups via selective functionalization.
  • Coupling of the pyrazole moiety to the core structure using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as high-throughput screening and process optimization would be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl and pyrazole moieties.

    Reduction: Reduction reactions could be used to modify the oxo group to a hydroxyl group.

    Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry

In an industrial context, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” would depend on its specific molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-CYCLOPENTYL-4-(METHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE
  • 3-[2-CYCLOPENTYL-4-(TRIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE

Uniqueness

The unique structural features of “3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)PROPANAMIDE” include the presence of both cyclopentyl and difluoromethyl groups, which may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C22H26F2N6O2

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-2-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C22H26F2N6O2/c1-28-21(16(11-25-28)13-6-7-13)26-18(31)8-9-29-19(32)10-15(20(23)24)17-12-30(27-22(17)29)14-4-2-3-5-14/h10-14,20H,2-9H2,1H3,(H,26,31)

InChI Key

VLNGPXGSJCXDAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2CC2)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C5CCCC5)C(F)F

Origin of Product

United States

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